
PS-II
Vue d'ensemble
Description
Photosystem II, also known as water-plastoquinone oxidoreductase, is a crucial protein complex in the light-dependent reactions of oxygenic photosynthesis. It is located in the thylakoid membrane of plants, algae, and cyanobacteria. Photosystem II captures photons of light to energize electrons, which are then transferred through various coenzymes and cofactors to reduce plastoquinone to plastoquinol. This process is essential for the splitting of water molecules, leading to the production of hydrogen ions and molecular oxygen .
Méthodes De Préparation
Photosystem II is a naturally occurring complex and is not typically synthesized in a laboratory setting. it can be isolated from the thylakoid membranes of plants, algae, and cyanobacteria. The isolation process involves breaking the thylakoid membranes and using various biochemical techniques such as chromatography to purify the complex .
Analyse Des Réactions Chimiques
Photosystem II undergoes several types of reactions, primarily involving the oxidation of water molecules. The key reactions include:
Photon Absorption: Photosystem II captures photons, which energize electrons in the chlorophyll molecules.
Charge Separation: The energized electrons are transferred to a primary electron acceptor, creating a charge separation.
Water Splitting: The oxidized chlorophyll molecules extract electrons from water molecules, leading to the formation of oxygen, protons, and electrons.
Electron Transport: The electrons are transferred through a series of cofactors and coenzymes, ultimately reducing plastoquinone to plastoquinol
Common reagents and conditions used in these reactions include light (as the energy source), water (as the electron donor), and various cofactors such as chlorophyll, pheophytin, and plastoquinone .
Applications De Recherche Scientifique
Photosystem II has numerous scientific research applications, including:
Photosynthesis Research: It is extensively studied to understand the mechanisms of photosynthesis and the light-dependent reactions.
Bioenergy: Research on Photosystem II contributes to the development of bioenergy technologies, such as artificial photosynthesis and biohydrogen production.
Environmental Science: Understanding Photosystem II helps in studying the impact of environmental stress on photosynthetic organisms.
Medicine: Insights into the electron transport chain and oxidative stress mechanisms can have implications for medical research, particularly in understanding diseases related to oxidative damage
Mécanisme D'action
Photosystem II operates by capturing photons and using the energy to drive the oxidation of water molecules. The mechanism involves several steps:
Photon Capture: Chlorophyll molecules in Photosystem II absorb light, exciting electrons to a higher energy state.
Charge Separation: The excited electrons are transferred to a primary electron acceptor, creating a positively charged chlorophyll molecule (P680+).
Water Oxidation: The P680+ molecule extracts electrons from water molecules, resulting in the formation of oxygen, protons, and electrons.
Comparaison Avec Des Composés Similaires
Photosystem II is unique compared to other photosystems, such as Photosystem I, due to its ability to oxidize water and produce oxygen. Similar compounds include:
Photosystem I: Unlike Photosystem II, Photosystem I primarily functions in the reduction of NADP+ to NADPH and does not oxidize water.
Cytochrome b6f Complex: This complex is involved in the electron transport chain but does not participate in water oxidation.
Chlorophyll a: While chlorophyll a is a component of Photosystem II, it does not function independently in water oxidation
Photosystem II’s ability to split water and produce oxygen makes it a critical component of the photosynthetic process and distinguishes it from other photosynthetic complexes.
Propriétés
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N3O5/c1-20(2)15-25(27(34)30-24(18-33)17-22-11-7-5-8-12-22)31-28(35)26(16-21(3)4)32-29(36)37-19-23-13-9-6-10-14-23/h5-14,18,20-21,24-26H,15-17,19H2,1-4H3,(H,30,34)(H,31,35)(H,32,36)/t24-,25-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOIGKLWXFXXEG-GSDHBNRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C=O)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158104 | |
| Record name | PS-II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133429-58-0 | |
| Record name | PS-II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133429580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PS-II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PS-II | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK3R4HLP9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





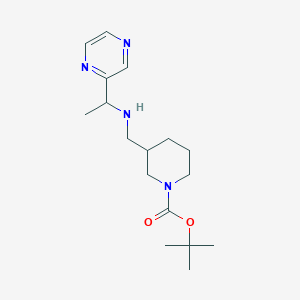
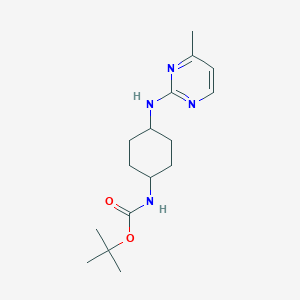
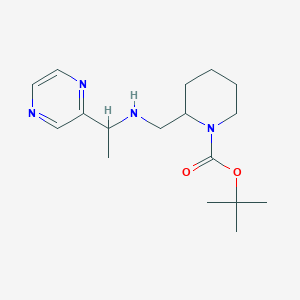
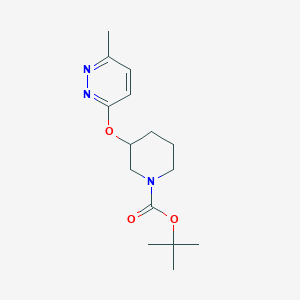

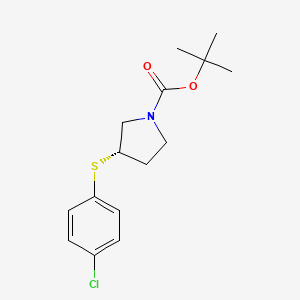


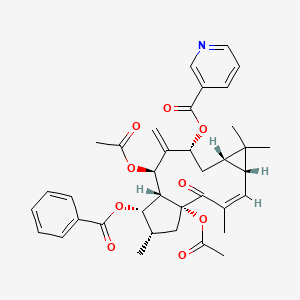

![6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B3027504.png)
